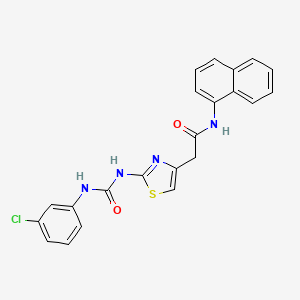

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(naphthalen-1-yl)acetamide

Description

The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(naphthalen-1-yl)acetamide is a heterocyclic amide featuring a thiazole core substituted with a 3-chlorophenylurea moiety and a naphthalen-1-yl acetamide group.

Properties

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O2S/c23-15-7-4-8-16(11-15)24-21(29)27-22-25-17(13-30-22)12-20(28)26-19-10-3-6-14-5-1-2-9-18(14)19/h1-11,13H,12H2,(H,26,28)(H2,24,25,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLFZPSHOPBIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(naphthalen-1-yl)acetamide typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Urea Formation: The 3-chlorophenyl isocyanate is reacted with the thiazole derivative to form the urea linkage.

Acetamide Formation: The final step involves the acylation of the thiazole-urea intermediate with naphthalen-1-yl acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the acetamide moiety.

Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(naphthalen-1-yl)acetamide has been explored for various scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.

Biological Studies: Used in studies to understand the interaction of thiazole derivatives with enzymes and receptors.

Material Science:

Mechanism of Action

The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. The thiazole ring is known to interact with various biological macromolecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Key Observations:

- Thiazole vs. Triazole Cores: The target compound’s thiazole core (vs. triazole in 6m ) may confer distinct electronic and steric properties.

- Ureido Group: The 3-chlorophenylurea substituent in the target compound is absent in other analogs. Urea groups are strong hydrogen-bond donors/acceptors, likely improving target binding affinity compared to simpler amides .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The urea group in the target compound enables stronger intermolecular hydrogen bonding (vs.

- Conformational Flexibility : In analogs like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide , the dichlorophenyl and thiazole rings are twisted (79.7°), suggesting steric hindrance. The target compound’s urea group may impose additional torsional strain.

- Spectroscopic Data : IR and NMR spectra of similar compounds (e.g., 6b ) show characteristic peaks for amide C=O (~1670–1680 cm⁻¹) and aryl C-Cl (~785 cm⁻¹), consistent with the target’s expected spectral profile.

Biological Activity

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(naphthalen-1-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features, including a thiazole ring, urea linkage, and acetamide functional group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of 458.0 g/mol. Its structure includes:

- Thiazole Ring : Contributes to the compound's chemical reactivity.

- Urea Linkage : Enhances interaction with biological targets.

- Chlorophenyl Group : May influence pharmacological properties.

- Naphthalen-1-yl Group : Potentially enhances lipophilicity and bioavailability.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity. The thiazole and urea components are particularly significant in binding to these targets, potentially leading to inhibition or alteration of their functions.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Preliminary studies suggest that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The thiazole ring is often associated with antitumor activity due to its ability to interact with various cellular pathways.

Antimicrobial Properties

Compounds containing thiazole and urea linkages have shown promise as antimicrobial agents. Their efficacy against various bacterial strains could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.

Antiparasitic Activity

There is emerging evidence that compounds similar to this compound may possess antiparasitic properties. For instance, studies have highlighted the potential for such compounds to inhibit growth in parasitic organisms like Trypanosoma brucei.

Case Studies

- Anticancer Studies : A study involving structurally related thiazole derivatives indicated that these compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways.

- Antimicrobial Efficacy : Research demonstrated that thiazole-containing compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in low micromolar ranges.

- Antiparasitic Activity : In vitro assays showed that related compounds inhibited Trypanosoma brucei growth at IC50 values below 50 µM, indicating promising antiparasitic potential.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H16ClN5O2S |

| Molecular Weight | 458.0 g/mol |

| Anticancer IC50 | <10 µM (varies by cell line) |

| Antimicrobial MIC (S. aureus) | 2.0 µM |

| Antiparasitic IC50 | <50 µM |

Q & A

Q. How can the synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(naphthalen-1-yl)acetamide be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via a 1,3-dipolar cycloaddition reaction between azide and alkyne precursors in a solvent system (e.g., tert-butanol/water, 3:1) using copper(II) acetate as a catalyst. Key parameters include:

- Reaction time: 6–8 hours at room temperature .

- Solvent ratio: Optimized for polarity to balance reactivity and solubility .

- Purification: Crude products are recrystallized from ethanol, and purity is confirmed via TLC (hexane:ethyl acetate, 8:2) .

- Yield improvements: Use of anhydrous sodium sulfate for drying organic extracts reduces water contamination .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

- IR spectroscopy : Identifies functional groups (e.g., –NH at ~3262 cm⁻¹, C=O at ~1678 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons appear at δ 7.20–8.40 ppm, while methylene protons (NCH₂CO) resonate at δ 5.38–5.48 ppm .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions forming R₂²(8) motifs) and dihedral angles between aromatic/thiazole rings (e.g., 61.8° twist in dichlorophenyl-thiazole systems) .

Q. What in vitro models are suitable for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution to determine MIC values against Gram-positive/negative bacteria .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, monitoring activity via substrate turnover .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

- Substituent variation : Compare bioactivity of nitro- (6b), chloro- (6m), and methoxy- derivatives. For example, 3-nitrophenyl analogs (6c) show enhanced antibacterial activity due to electron-withdrawing effects .

- Core scaffold tuning : Replace naphthalen-1-yl with thiazol-2-yl to assess hydrogen-bonding impacts on target binding .

- Quantitative SAR (QSAR) : Use Hammett constants (σ) to correlate electronic effects of substituents with activity trends .

Q. What computational strategies validate experimental binding interactions?

Methodological Answer:

- Molecular docking : Utilize crystal structure data (e.g., PDB ID from ) to model interactions with target proteins (e.g., penicillin-binding proteins). Software: AutoDock Vina with AMBER force fields .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps for reactive sites .

Q. How should researchers resolve contradictions between solubility and bioactivity data?

Methodological Answer:

- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles via solvent evaporation .

- Orthogonal assays : Compare results from cell-based (e.g., MTT) and cell-free (e.g., enzymatic) systems to isolate solubility artifacts .

- LogP optimization : Introduce polar groups (e.g., –OH, –COOH) to improve aqueous solubility without compromising logD .

Q. What analytical methods track environmental degradation pathways?

Methodological Answer:

- HPLC-MS/MS : Identify hydrolysis products (e.g., cleavage of urea or acetamide bonds) in simulated environmental conditions (pH 7–9, 25°C) .

- Ecotoxicity testing : Use Daphnia magna or algae models to assess acute/chronic toxicity of degradation intermediates .

- Photodegradation studies : Expose compound to UV light (254 nm) and analyze products via GC-MS .

Q. How can polymorphism affect crystallization and bioactivity?

Methodological Answer:

- Screening polymorphs : Use solvent evaporation (e.g., methanol/acetone) vs. cooling crystallization to isolate distinct forms .

- Thermal analysis : DSC detects melting point variations (e.g., 459–461 K vs. 473–475 K in different crystal forms) .

- Bioactivity correlation : Compare dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.